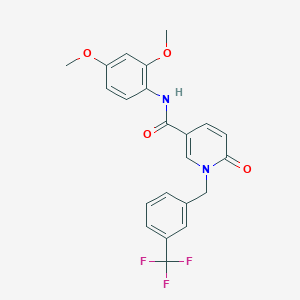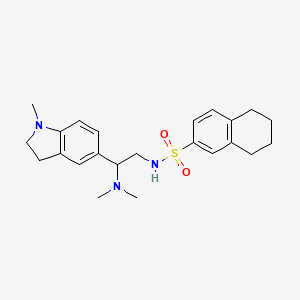
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H31N3O2S and its molecular weight is 413.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines and Tetrahydronaphthalenes in Drug Synthesis
Research led by R. Bunce, Nicholas R. Cain, and J. G. Cooper focuses on the synthesis of tetrahydroisoquinolines and tetrahydronaphthalenes via Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate. These compounds are of interest due to their presence in agents treating conditions such as cancer, hepatitis C, CNS disorders, and psychosis. The methodology presents an approach to access these core structures, highlighting their importance in the development of potential drug analogs (Bunce, Cain, & Cooper, 2012).
Sulfonamide Fluorescent Probes
The study by H. Jun, R. T. Mayer, C. Himel, and L. Luzzi explores the use of sulfonamide fluorescent probes, specifically N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, for binding studies with bovine serum albumin. This research demonstrates the application of sulfonamides in sensitive, rapid determination of binding mechanisms, suggesting their broader utility in biochemical research (Jun et al., 1971).
Sulfonated Poly(aryl ether sulfone) Membranes
Qiang Zhang, Qifeng Zhang, Suobo Zhang, and Shenghai Li investigated sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups for proton exchange membranes. Their work contributes to the development of materials with low water uptake and high dimensional stability, essential for high-performance fuel cells (Zhang et al., 2010).
Carbonic Anhydrase Inhibition
A study by Yusuf Akbaba et al. synthesized sulfonamide derivatives from indanes and tetralines to investigate their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed significant potential in modulating enzyme activity, underlining the role of sulfonamide derivatives in therapeutic applications (Akbaba et al., 2014).
Photophysical Study of Sulfonamide Probes
Research on the photophysical behavior of sulfonamide probes by Fermín Moreno Cerezo et al. provides insights into their applications in studying biological systems. The study highlights how these compounds can serve as powerful tools for understanding the complex interactions within biological matrices (Moreno Cerezo et al., 2001).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-25(2)23(19-9-11-22-20(14-19)12-13-26(22)3)16-24-29(27,28)21-10-8-17-6-4-5-7-18(17)15-21/h8-11,14-15,23-24H,4-7,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZCIZZVUXRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

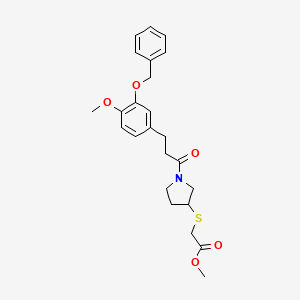
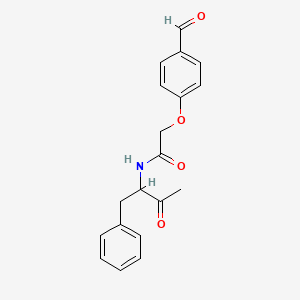
![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)
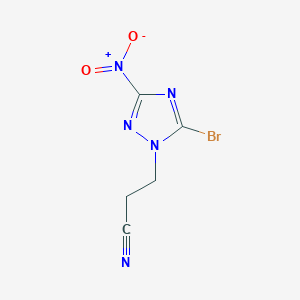
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2765456.png)
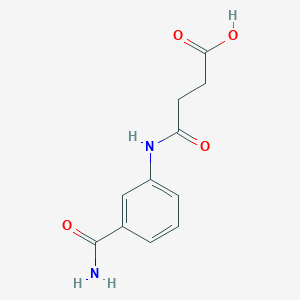
![1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2765459.png)
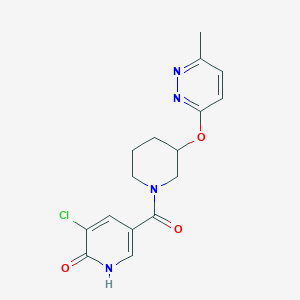
![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)
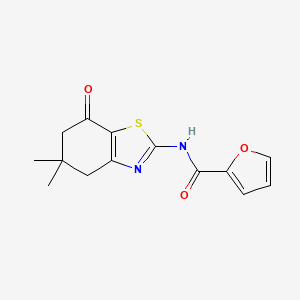
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2765465.png)
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2765466.png)
